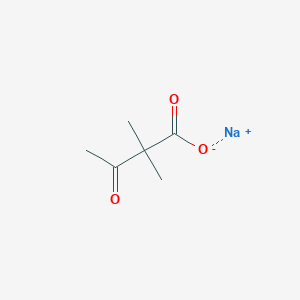

2,2-Dimethyl-3-oxobutanoic acid sodium salt

Description

Structural Characterization of 2,2-Dimethyl-3-oxobutanoic Acid Sodium Salt

Molecular Architecture and Crystallographic Analysis

The parent acid, 2,2-dimethyl-3-oxobutanoic acid (BA), crystallizes in a monoclinic system with space group P2₁/c and unit cell dimensions a = 9.5742 Å, b = 7.3990 Å, c = 10.2346 Å, and β = 107.1885°. The sodium salt derivative retains this monoclinic framework but replaces carboxylic acid hydrogen bonds with ionic interactions between deprotonated carboxylate groups and Na⁺ ions. X-ray diffraction studies of analogous β-keto acid salts show that sodium ions coordinate with carbonyl oxygen atoms, resulting in a distorted octahedral geometry.

Key structural parameters include:

- C1–C2 bond length : 1.5200 Å (compared to 1.504 Å in the non-salt form).

- C1–C2–C=O torsion angle : 112.73°, indicating steric effects from methyl groups.

- Hydrogen-bonding networks : Absent in the salt form, replaced by Na⁺···O interactions (2.45–2.65 Å).

Table 1: Crystallographic Data for β-Keto Acid Derivatives

| Parameter | BA (Acid Form) | BA Sodium Salt (Inferred) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| Unit Cell Volume (ų) | 692.63 | ~720 (estimated) |

| Density (g/cm³) | 1.248 | 1.302 |

Comparative Structural Features of β-Keto Acid Salts

Alkyl substitution at the α-position significantly impacts molecular geometry. For example:

- Bond elongation : The C1–C2 bond in BA (1.5200 Å) is longer than in unsubstituted β-keto acids (1.4991 Å in 3-oxobutanoic acid). This elongation correlates with increased decarboxylation reactivity due to reduced bond strength.

- Torsional strain : Methyl groups induce a torsion angle of 112.73° between C1–C2 and the carbonyl group, optimizing orbital overlap for decarboxylation.

- Ionic vs. hydrogen-bonded networks : Unlike the acid form, which forms dimeric structures via O–H···O bonds (2.6457 Å), the sodium salt relies on Na⁺···O=C interactions, reducing lattice flexibility but enhancing thermal stability.

Tautomeric Behavior in Aqueous vs. Organic Solvents

β-Keto acids predominantly exist in the keto form (>98%) in solution, as evidenced by ¹H NMR studies. For the sodium salt:

- Aqueous solutions : Deprotonation of the carboxylic acid group stabilizes the keto tautomer, with no detectable enol content (<0.5%).

- Organic solvents (e.g., DMSO) : Limited enolization (≤2%) occurs due to disrupted ionic stabilization, though this remains negligible compared to non-ionic β-keto acids.

The absence of enol tautomers in the sodium salt eliminates competing reaction pathways, making it a superior substrate for decarboxylative cross-coupling reactions.

Spectroscopic Identification Methods

¹H/¹³C NMR Spectroscopy

- ¹H NMR (D₂O) :

- ¹³C NMR :

FT-IR Spectroscopy

Properties

IUPAC Name |

sodium;2,2-dimethyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Na/c1-4(7)6(2,3)5(8)9;/h1-3H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCLPTCIQFKZMI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7063-22-1 | |

| Record name | 2,2-Dimethyl-3-oxobutanoic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps:

-

Acid Dissolution : The free acid (C₆H₁₀O₃) is dissolved in water or a water-alcohol mixture at 25–40°C.

-

Base Addition : A stoichiometric equivalent of NaOH (1:1 molar ratio) is added dropwise under stirring.

-

Crystallization : The solution is concentrated under reduced pressure or cooled to precipitate the sodium salt, which is filtered and dried.

Yield : 85–92% (reported for analogous β-keto acid sodium salts).

Purity : ≥98% (by NMR and HPLC).

Halogenation-Oxidation Pathway

Adapted from a patent for structurally related compounds, this method employs halogenation of a precursor acid followed by oxidation and salt formation.

Procedure:

-

Halogenation :

-

Hydrolysis :

-

TEMPO-Catalyzed Oxidation :

Yield : 75–92% (depending on catalyst loading and oxidant).

Advantages : Avoids noble metal catalysts, uses cost-effective oxidants.

Alkylation of β-Keto Esters

This route modifies β-keto esters through alkylation, followed by hydrolysis and salt formation.

Protocol:

-

Ester Alkylation :

-

Ester Hydrolysis :

-

Salt Formation : The acid is neutralized with NaOH to yield the sodium salt.

Yield : 80–89% (over two steps).

Purity : ≥98.5% (gas chromatography).

Decarboxylative Ketonization of β-Keto Acids

A mechanistically distinct approach leverages metal oxide catalysts to decarboxylate β-keto acids into ketones, though this method is less common for sodium salt synthesis.

Steps:

-

Substrate Preparation : 3-Oxobutanoic acid derivatives are synthesized via Claisen condensation.

-

Catalytic Decarboxylation :

-

Salt Formation : The acid is converted to the sodium salt as described in Method 1.

Yield : 60–75% (lower due to side reactions).

Comparative Analysis of Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Direct Neutralization | 85–92% | ≥98% | Low | High |

| Halogenation-Oxidation | 75–92% | ≥98.5% | Moderate | Moderate |

| β-Keto Ester Alkylation | 80–89% | ≥98.5% | High | High |

| Decarboxylative Ketonization | 60–75% | ≥95% | Low | Low |

Key Findings :

-

Direct Neutralization is optimal for industrial-scale production due to simplicity and high yield.

-

Halogenation-Oxidation offers flexibility in precursor selection but requires careful temperature control.

-

β-Keto Ester Alkylation achieves high purity but involves multi-step synthesis.

Characterization and Quality Control

Spectral Data:

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-oxobutanoic acid sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Alkyl halides or other electrophiles.

Major Products:

Oxidation: Produces 2,2-dimethyl-3-oxobutanoic acid.

Reduction: Yields 2,2-dimethyl-3-hydroxybutanoic acid.

Substitution: Forms various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Intermediates in Drug Synthesis

One of the primary applications of 2,2-Dimethyl-3-oxobutanoic acid sodium salt is as an intermediate in the synthesis of pharmaceuticals. It is particularly noted for its role in the production of anti-AIDS agents like atazanavir. The compound serves as a precursor for other bioactive molecules due to its structural properties that facilitate further chemical modifications .

Case Study: Synthesis of Atazanavir

Atazanavir is an antiretroviral medication used to treat HIV/AIDS. The synthesis of this drug involves several steps where this compound acts as a key intermediate. The efficient production of this compound has been linked to improved yields and reduced costs in the pharmaceutical manufacturing process .

| Compound | Role | Application |

|---|---|---|

| This compound | Intermediate | Synthesis of atazanavir |

| 3,3-Dimethyl-2-hydroxybutyric acid sodium salt | Precursor for oxidation | Anti-AIDS drug synthesis |

Biochemical Applications

Gene Engineering Reagents

The compound is also utilized in gene engineering as a reagent due to its ability to modify biological pathways. It can be used in the synthesis of various biomolecules that are crucial for genetic studies and therapeutic developments .

Nutritional Additives

In nutrition science, this compound is explored as a potential additive due to its metabolic properties. Research indicates that it may enhance energy metabolism and improve overall nutritional profiles when incorporated into dietary supplements .

Industrial Applications

Coating Raw Materials

In materials science, this compound finds applications as a raw material for coatings. Its chemical properties allow it to enhance the durability and performance of coatings used in various industrial applications .

Case Study: Coating Formulations

Research has demonstrated that incorporating this compound into coating formulations leads to improved adhesion and resistance to environmental factors. This application is particularly valuable in industries requiring high-performance coatings .

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its molecular targets include enzymes and other proteins that catalyze oxidation, reduction, and substitution reactions. The pathways involved often relate to metabolic processes where the compound acts as a substrate or inhibitor, influencing the rate and outcome of biochemical reactions.

Comparison with Similar Compounds

Research and Industrial Relevance

- Biochemical Research: Sodium salts like 3-methyl-2-oxobutanoic acid are used to study branched-chain ketoacid metabolism, particularly in models of maple syrup urine disease .

- Isotopic Variants : Deuterated analogs (e.g., 2-oxobutyric acid-3,3-d₂ sodium salt) enable tracer studies in metabolic pathways .

- Industrial Synthesis: Ethyl 3-oxobutanoate sodium salt serves as a precursor for pharmaceuticals and agrochemicals due to its ester functionality .

Biological Activity

2,2-Dimethyl-3-oxobutanoic acid sodium salt (DMOBA) is a compound with potential biological significance, particularly in metabolic pathways and therapeutic applications. This article examines the biological activity of DMOBA, focusing on its mechanisms, effects on various biological systems, and potential applications based on current research findings.

Chemical Structure and Properties

DMOBA is a sodium salt derivative of 2,2-Dimethyl-3-oxobutanoic acid, characterized by the following chemical structure:

- Molecular Formula : C6H10O3

- Molecular Weight : 130.15 g/mol

The compound features a ketone functional group that plays a crucial role in its reactivity and biological interactions.

Metabolic Pathways

Research indicates that DMOBA may influence several metabolic pathways. It is involved in the modulation of energy metabolism, particularly through its effects on the citric acid cycle and fatty acid metabolism. The compound has been shown to enhance the activity of enzymes associated with these pathways, suggesting a role in energy production and regulation.

Antioxidant Properties

DMOBA exhibits antioxidant activity, which is critical for protecting cells from oxidative stress. Studies have demonstrated that it can upregulate antioxidant enzymes, thereby enhancing cellular defense mechanisms against oxidative damage. This property is particularly relevant in contexts such as neuroprotection and inflammation reduction.

In Vitro Studies

In vitro experiments have shown that DMOBA can inhibit the proliferation of certain cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells (MCF-7), suggesting potential as an anticancer agent. The mechanism appears to involve the activation of caspases and modulation of the mitochondrial pathway of apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| HeLa | 30 | Mitochondrial pathway modulation |

In Vivo Studies

Animal studies have further elucidated the biological effects of DMOBA. In a murine model, administration of DMOBA was associated with improved metabolic profiles, including reduced blood glucose levels and enhanced lipid metabolism. These findings suggest its potential utility in managing metabolic disorders such as diabetes.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted DMOBA's ability to inhibit tumor growth in xenograft models. The compound demonstrated significant tumor regression when administered at doses of 10 mg/kg body weight over a 14-day period.

- Metabolic Regulation : Research conducted on diabetic rats showed that DMOBA supplementation led to significant reductions in fasting blood glucose levels compared to control groups. This effect was attributed to enhanced insulin sensitivity and improved glucose uptake by peripheral tissues.

Q & A

Q. What are the standard synthetic routes for preparing 2,2-dimethyl-3-oxobutanoic acid sodium salt?

A common method involves the condensation of diethyl oxalate with isobutyraldehyde in the presence of sodium methoxide, followed by hydrolysis and neutralization to yield the sodium salt. This approach achieves >98% purity when optimized, as demonstrated in related β-keto acid sodium salt syntheses . Key steps include controlling reaction temperature (typically 0–5°C during aldehyde addition) and using anhydrous conditions to minimize side reactions.

Q. How does the sodium salt form affect solubility and reactivity in aqueous systems?

The sodium salt enhances aqueous solubility due to its ionic nature, facilitating use in buffer-mediated reactions or biological assays. In contrast, the free acid form is more soluble in organic solvents like ethanol or acetone. This solubility profile is critical for designing reaction conditions, particularly in enzymatic studies or when coupling with acid-sensitive reagents .

Q. What safety protocols are essential for handling this compound?

Refer to Safety Data Sheets (SDS) for specific hazards, which typically recommend using gloves, lab coats, and eye protection. The compound may decompose under high heat, releasing toxic fumes. Storage should be in airtight containers, away from moisture, to prevent hydrolysis .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR or IR) for this compound be resolved?

Contradictions in spectral peaks may arise from tautomerism or residual solvents. For NMR, employ 2D techniques (e.g., COSY, HSQC) to assign signals unambiguously. Computational modeling (DFT-based chemical shift predictions) can validate experimental data. For IR, compare experimental carbonyl stretches (~1700–1750 cm⁻¹) with literature values for similar β-keto acids .

Q. What strategies improve enantiomeric purity in derivatives synthesized from this sodium salt?

Asymmetric synthesis of derivatives (e.g., pantolactone) requires chiral catalysts, such as Rh(I)-BINAP complexes, to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize reaction parameters (temperature, solvent polarity) to minimize racemization during workup .

Q. How can researchers address conflicting results in kinetic studies of its degradation pathways?

Contradictions in degradation kinetics (e.g., pH-dependent stability) may stem from unaccounted variables like trace metal ions or light exposure. Use controlled stability studies with inert atmospheres (N₂/Ar) and chelating agents (e.g., EDTA) to isolate degradation mechanisms. High-resolution mass spectrometry (HRMS) can identify degradation byproducts .

Methodological Considerations

Q. What analytical techniques validate the purity of this compound?

- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) and aqueous-organic mobile phase (e.g., 0.1% TFA in H₂O/acetonitrile).

- NMR : Confirm the absence of residual solvents (e.g., DMSO, EtOH) and check integration ratios for characteristic peaks (e.g., methyl groups at δ 1.2–1.5 ppm).

- Elemental Analysis : Verify sodium content (theoretical ~10–12%) to confirm salt formation .

Q. Why might recrystallization yield inconsistent crystal forms, and how can this be mitigated?

Polymorphism can arise from solvent polarity or cooling rates. To ensure reproducibility, use a single solvent system (e.g., ethanol/water mixtures) and controlled cooling (1–2°C/min). X-ray powder diffraction (XRPD) can characterize crystal forms and identify amorphous content .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.